
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol is a complex organic compound characterized by a cyclopentene ring substituted with a chloro group, an octadienyl side chain, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diene precursor followed by chlorination and hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentene-1,3-dione derivatives, while reduction could produce cyclopentane derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentene-1,3-dione: Shares the cyclopentene ring but lacks the chloro and octadienyl groups.
2-Cyclohexen-1-one, 4,4-dimethyl-: Similar in having a cyclic structure but differs in the ring size and substituents.
Uniqueness
4-Chloro-1-(octa-1,2-dien-1-YL)cyclopent-4-ene-1,3-diol is unique due to its combination of a chloro group, an octadienyl side chain, and two hydroxyl groups on a cyclopentene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
103384-57-2 |
|---|---|
Fórmula molecular |
C13H19ClO2 |
Peso molecular |
242.74 g/mol |
InChI |
InChI=1S/C13H19ClO2/c1-2-3-4-5-6-7-8-13(16)9-11(14)12(15)10-13/h6,8-9,12,15-16H,2-5,10H2,1H3 |
Clave InChI |
OVQHREBMUHWZBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C=CC1(CC(C(=C1)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
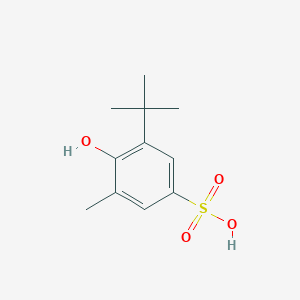
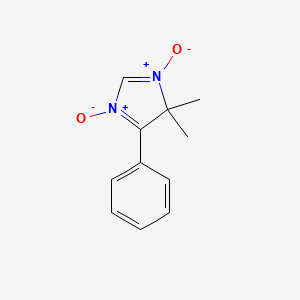
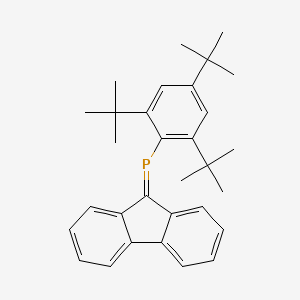

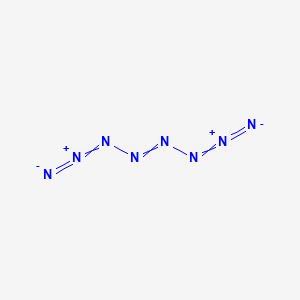
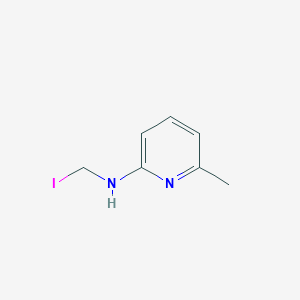
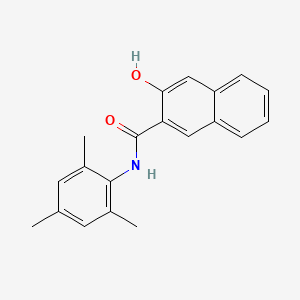
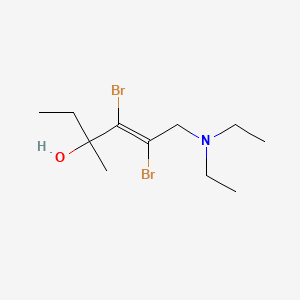
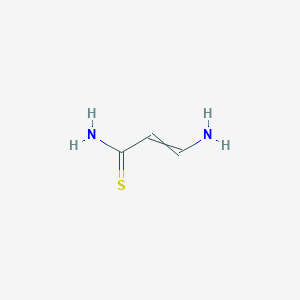
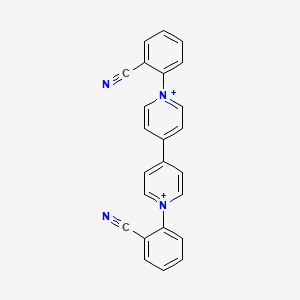
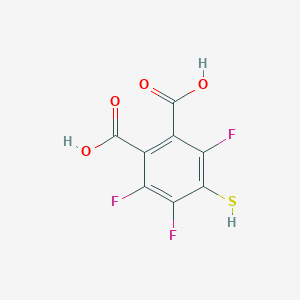

![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)
